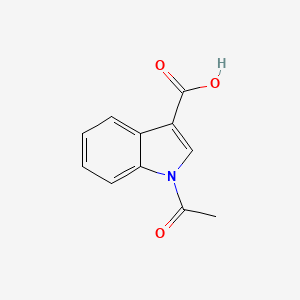

1-acetylindole-3-carboxylic Acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

1-acetylindole-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO3/c1-7(13)12-6-9(11(14)15)8-4-2-3-5-10(8)12/h2-6H,1H3,(H,14,15) |

InChI Key |

GHLPNUSFQJHAPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C(C2=CC=CC=C21)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Acetylindole 3 Carboxylic Acid

Retrosynthetic Analysis and Strategic Disconnections of the 1-Acetylindole-3-carboxylic Acid Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps known as disconnections. icj-e.org For this compound, the primary disconnections involve the C-N and C-C bonds that form the indole (B1671886) ring, as well as the acetyl and carboxylic acid functional groups.

A logical retrosynthetic approach would first disconnect the N-acetyl group, leading back to indole-3-carboxylic acid. This disconnection is based on the well-established N-acetylation of indoles. Subsequently, the indole-3-carboxylic acid itself can be disconnected. A common strategy involves a disconnection of the C2-C3 bond, which can be formed through various cyclization reactions. This often leads back to a substituted aniline (B41778) and a three-carbon electrophilic component. For instance, a Japp-Klingemann reaction or a Fischer indole synthesis route can be envisioned, starting from a phenylhydrazine (B124118) derivative and a suitable dicarbonyl compound.

Development of Novel Synthetic Routes and Catalytic Strategies for its Preparation

The synthesis of this compound and its derivatives has been the subject of extensive research, leading to the development of innovative and efficient methodologies. These range from classical multi-step sequences to modern catalytic and multicomponent reactions.

Transition Metal-Catalyzed Coupling Reactions in this compound Synthesis

Transition metal catalysis has revolutionized organic synthesis, and the preparation of indole derivatives is no exception. nih.gov Palladium-catalyzed reactions, in particular, have been instrumental. For instance, palladium-catalyzed intramolecular C-H functionalization reactions of N-acyl anilines can lead to the formation of the indole ring. rug.nl Similarly, rhodium catalysts have been employed for the synthesis of indole-3-carboxylic acid esters from pyrimidyl-substituted anilines and diazo compounds. mdpi.com

While direct catalytic synthesis of this compound is less commonly reported, the functionalization of pre-formed indole-3-carboxylic acid or its esters using transition metal catalysis is a powerful tool. For example, palladium-catalyzed C-H arylation of indole-3-carboxylic acid derivatives can introduce aryl groups at various positions on the indole ring, although this can sometimes be accompanied by decarboxylation. nih.govacs.org These catalytic methods offer advantages in terms of atom economy, functional group tolerance, and the ability to construct complex molecules under mild conditions.

Multi-Component and Cascade Reactions for Indole-3-carboxylic Acid Derivatization

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.gov Several MCRs have been developed for the synthesis of functionalized indole-3-carboxylic acid derivatives. For example, a one-pot Ugi-azide multicomponent reaction involving an indole, an isocyanide, an aldehyde, and trimethylsilyl (B98337) azide (B81097) can be used to generate complex indole derivatives. nih.gov

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations, often triggered by a single event, leading to a significant increase in molecular complexity in a single step. The synthesis of indole-3-propanamide derivatives via a three-component reaction of an N-substituted indole, an aromatic aldehyde, and Meldrum's acid exemplifies a cascade process that, upon hydrolysis, could potentially lead to a carboxylic acid derivative. nih.gov These strategies are highly valued for their efficiency, reduced waste generation, and ability to rapidly build molecular diversity.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods. Green chemistry principles focus on the use of safer solvents, renewable starting materials, and catalytic processes to minimize waste. google.com For the synthesis of indole derivatives, including those related to this compound, several green approaches have been explored.

The use of water as a solvent and the application of reusable catalysts are key aspects of green synthesis. google.com For instance, the Fischer indole synthesis has been adapted to run in water using acid catalysts. google.com Furthermore, microwave-assisted organic synthesis has been shown to accelerate reactions, often leading to higher yields and cleaner products in a shorter time. A notable example is the regioselective 3-acylation of indoles using acid anhydrides and a catalytic amount of a metal triflate in an ionic liquid under microwave irradiation. nih.gov Such methods reduce the reliance on volatile and toxic organic solvents and minimize energy consumption.

Regioselective Functionalization and Derivatization Strategies of the Indole Ring System

The indole ring possesses multiple reactive sites, making regioselective functionalization a significant challenge. The C3 position is generally the most nucleophilic and prone to electrophilic substitution. However, by carefully choosing the directing groups and reaction conditions, it is possible to achieve functionalization at other positions of the indole nucleus.

For this compound, the presence of the acetyl group at the N1 position and the carboxylic acid at the C3 position significantly influences the reactivity of the ring. The electron-withdrawing nature of these groups deactivates the pyrrole (B145914) ring towards electrophilic attack. However, directed C-H functionalization strategies can overcome this. For example, palladium-catalyzed C-H arylation can be directed to the C4 position of the indole ring in the presence of a C3-directing group. nih.govnih.gov In some cases, this functionalization can be followed by an unexpected migration of the acetyl group from the nitrogen to the C2 position. nih.govacs.org

Chemical Modifications at the Acetyl Moiety

The N-acetyl group of this compound is not merely a protecting group but also a handle for further chemical transformations. While the primary focus is often on the indole ring and the carboxylic acid, the acetyl group can also be modified.

One of the most straightforward transformations is the deacetylation to regenerate the N-H indole. This is typically achieved under basic conditions, for example, by hydrolysis with potassium hydroxide (B78521) in methanol. chemijournal.comresearchgate.net The selective removal of the acetyl group is crucial when the N-H functionality is required for subsequent reactions or for the final target molecule.

Conversely, the methyl group of the acetyl moiety can potentially be functionalized. While less common, enolization of the acetyl carbonyl under strong basic conditions could open up pathways for alkylation or condensation reactions at the alpha-carbon, although this would compete with reactions at other sites in the molecule.

Derivatization of the Carboxylic Acid Functionality

The carboxylic acid group at the C3 position of this compound is a versatile functional handle for a variety of chemical transformations. These derivatizations are crucial for modifying the molecule's properties and for synthesizing more complex structures.

Common derivatization reactions include esterification and amidation. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide formation, on the other hand, involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate. thermofisher.com

A key strategy for derivatization involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride. savemyexams.comchemistrytalk.org This can be accomplished using reagents like thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus pentachloride (PCl₅). savemyexams.comlibretexts.org The resulting acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols, amines, and even carbanions, to yield esters, amides, and ketones, respectively. chemistrytalk.org

Another approach involves the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), to activate the carboxylic acid for coupling with amines or alcohols. thermofisher.com This method is particularly useful for synthesizing amides under mild conditions. thermofisher.com

The following table summarizes some common derivatization reactions of the carboxylic acid functionality:

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent | Amide |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |

These derivatization strategies significantly expand the synthetic utility of this compound, enabling the creation of a diverse library of compounds with potentially valuable biological activities. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Indole Nucleus

The indole nucleus of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the heterocyclic core.

Electrophilic Substitution:

The indole ring is an electron-rich heterocycle, making it prone to electrophilic attack. The presence of the acetyl group at the N1 position and the carboxylic acid group at the C3 position influences the regioselectivity of these reactions. Generally, electrophilic substitution on the indole ring occurs preferentially at the C3 position. quimicaorganica.org However, since this position is already substituted in this compound, electrophiles will target other positions on the indole nucleus. The available sites for electrophilic attack are primarily the C4, C5, C6, and C7 positions of the benzene (B151609) ring portion of the indole.

Common electrophilic substitution reactions for indoles include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. quimicaorganica.org

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). quimicaorganica.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid or a sulfur trioxide-pyridine complex. quimicaorganica.org

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively, using an acyl halide or alkyl halide in the presence of a Lewis acid catalyst. researchgate.net

The specific position of substitution can be influenced by the reaction conditions and the nature of the electrophile.

Nucleophilic Substitution:

While less common than electrophilic substitution due to the electron-rich nature of the indole ring, nucleophilic substitution reactions can occur on the indole nucleus of this compound derivatives, particularly when a good leaving group is present.

A notable example is the palladium-catalyzed arylation of indole derivatives. nih.gov In some instances, functionalization of indole-3-carboxylic acid with aryl iodides using a palladium catalyst system can lead to decarboxylation followed by C2-arylation. nih.gov The mechanism is believed to involve the initial palladium-catalyzed decarboxylation to form an indole intermediate, which then undergoes arylation. nih.gov

The following table provides a summary of these substitution reactions:

| Reaction Type | Typical Reagents | Position of Substitution |

| Nitration | HNO₃/H₂SO₄ | Benzene ring (C4-C7) |

| Halogenation | NBS, NCS | Benzene ring (C4-C7) |

| Sulfonation | SO₃/Pyridine (B92270) | Benzene ring (C4-C7) |

| Friedel-Crafts | Acyl/Alkyl Halide, Lewis Acid | Benzene ring (C4-C7) |

| Palladium-Catalyzed Arylation | Aryl Iodide, Pd Catalyst | C2 (following decarboxylation) |

Advanced Oxidation and Reduction Protocols for this compound Derivatives

The functional groups of this compound and its derivatives can be selectively oxidized or reduced to access a wider range of chemical structures.

Oxidation:

The carboxylic acid group is already in a high oxidation state. Further oxidation can lead to decarboxylation, removing the carboxyl carbon as carbon dioxide. libretexts.org The specific outcome depends on the oxidizing agent and reaction conditions. For instance, some carboxylic acids can be oxidized to carbon dioxide using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇). savemyexams.com

Reduction:

The carboxylic acid group can be reduced to a primary alcohol. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.orgmsu.edu The reaction proceeds through the addition of a hydride ion to the carbonyl carbon. libretexts.org Diborane (B₂H₆) can also be used to reduce carboxylic acids. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org

The acetyl group on the indole nitrogen can also be a target for reduction. For example, hydrogenation of 1-hydroxymethyl-3-acetylindole over a Raney nickel catalyst can yield 3-acetylindole (B1664109). researchgate.netchemijournal.com

The following table highlights key oxidation and reduction reactions:

| Reaction | Functional Group | Reagents | Product |

| Oxidation | Carboxylic Acid | Strong Oxidizing Agents (e.g., KMnO₄) | Decarboxylation (CO₂) |

| Reduction | Carboxylic Acid | LiAlH₄, B₂H₆ | Primary Alcohol |

| Reduction | Acetyl Group | H₂/Raney Ni (on related structures) | Methylene Group |

These advanced oxidation and reduction protocols provide valuable tools for manipulating the functionality of this compound derivatives, enabling the synthesis of diverse molecular architectures.

Mechanistic Organic Chemistry of Reactions Involving 1 Acetylindole 3 Carboxylic Acid

Elucidation of Reaction Pathways and Identification of Key Intermediates

The reactions involving 1-acetylindole-3-carboxylic acid and its derivatives are characterized by several key mechanistic pathways and the formation of distinct intermediates. The presence of the acetyl group on the indole (B1671886) nitrogen and the carboxylic acid group at the 3-position significantly influences the molecule's reactivity.

Another key transformation is the Palladium-catalyzed C-H functionalization . In the presence of a Pd(II) catalyst system, this compound can undergo C-H arylation. acs.org A proposed mechanism for this transformation involves a Pd(II)/Pd(IV) catalytic cycle. acs.org For indole-3-carboxylic acid, this process can lead to decarboxylation followed by C2-arylation. acs.org Interestingly, in the case of 3-acetylindoles, a domino reaction can occur, involving C4-arylation followed by a 3,2-carbonyl migration. acs.org

The synthesis of indole-3-carboxylic acid derivatives can also proceed through various pathways. For instance, a one-pot cascade method for synthesizing indole-3-carboxylic acids from isatins and DMSO involves the in situ generation of an α,β-unsaturated methylvinylsulfoxide intermediate, followed by amide bond cleavage and ring closure. rsc.org

Furthermore, the reactivity of the acetyl group itself is a key aspect. The diacetylation of indole to form 1,3-diacetylindole, followed by selective cleavage of the N-acetyl group with a base, is a viable route to 3-acetylindole (B1664109). sciencemadness.org This highlights the differential reactivity of the N-acetyl and C3-acetyl groups.

Key intermediates identified in reactions involving indole-3-carboxylic acid and its analogs include:

Protonated Carbonic Acid (PCA): Formed during acidic decarboxylation. nih.gov

Hydrated Carboxylic Acid Species: A precursor to PCA formation in acidic decarboxylation. nih.gov

Palladium(IV) Intermediates: Postulated in the Pd-catalyzed C-H arylation pathways. acs.org

α,β-Unsaturated Methylvinylsulfoxide: Generated in situ in the synthesis from isatins. rsc.org

Quinazolinone Intermediate: Observed in the deformylation of 1H-indole-3-carboxaldehyde using anthranilamide and a solid acid catalyst. ekb.eg

Kinetic Studies and Thermodynamic Analysis of Transformations

Kinetic studies provide valuable insights into the rates and mechanisms of reactions involving indole derivatives. For instance, kinetic analysis of the nitrosation of 3-substituted indoles reveals that the reaction reaches an equilibrium between the reactants (nitrous acid and the indole derivative) and the 1-nitroso derivative. rsc.org This study determined the rate constants for both the nitrosation and denitrosation reactions, as well as the equilibrium constants. rsc.org The reaction rates were found to be largely insensitive to the acidity of the medium and were not catalyzed by typical nitrosation catalysts like halides, suggesting an atypical N-nitrosation mechanism. rsc.org

In the context of synthesis, kinetic optimization is crucial for maximizing product yield and throughput. For example, in the flow synthesis of an indole-3-carboxylic ester, optimization of reaction parameters such as temperature, pressure, and catalyst concentration was performed to achieve high conversion rates. beilstein-journals.org A reductive cyclization step was optimized to achieve a throughput of 15.6 mmol/h with over 98% conversion by using acetic acid as an additive and operating at a higher internal pressure. beilstein-journals.org

The thermodynamic aspects of these reactions are also important. The stability of intermediates and the energy barriers for different reaction pathways determine the final product distribution. For instance, the relative stability of different tautomers or conformers of this compound and its reaction intermediates can influence the stereochemical outcome of a reaction.

Table 1: Selected Optimized Parameters for Reductive Cyclisation in Flow Synthesis beilstein-journals.org

| Parameter | Value | Result |

| Solvent | EtOH/EtOAc (50:50 v/v) | - |

| Additive | Acetic Acid (10 mol %) | Stable and continuous operation |

| Internal Pressure | 15 bar | >98% conversion |

| Flow Rate | 1.3 mL/min | Throughput of 15.6 mmol/h |

Investigation of Transition State Structures and Energy Profiles

The investigation of transition state structures and energy profiles provides a deeper understanding of the reaction mechanisms at a molecular level. While specific studies focusing solely on this compound are not prevalent in the provided search results, general principles of related indole chemistry can be applied.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling transition states and calculating energy profiles. These calculations can help to:

Visualize the geometry of the transition state.

Determine the activation energy of a reaction step.

Compare the energy barriers of competing reaction pathways.

For example, in the Pd-catalyzed C-H functionalization of indoles, DFT calculations could be used to model the transition states of the C-H activation, migratory insertion, and reductive elimination steps within the Pd(II)/Pd(IV) catalytic cycle. acs.org This would provide insights into the factors controlling the regioselectivity of the arylation (e.g., C2 vs. C4).

Similarly, for the decarboxylation reaction, computational studies could elucidate the structure of the transition state for the C-C bond cleavage and the role of the protonated carbonic acid intermediate. nih.gov Understanding the energy profile would explain why this pathway is favored under acidic conditions.

In the context of the flow synthesis of indole-3-carboxylic esters, while the focus was on empirical optimization, the underlying thermodynamics and kinetics are governed by the energy profiles of the reaction steps. beilstein-journals.org The use of an acid catalyst in the reductive cyclization step, for instance, lowers the activation energy for the cyclization, allowing the reaction to proceed at a faster rate. beilstein-journals.org

Theoretical and Computational Chemistry Studies of 1 Acetylindole 3 Carboxylic Acid

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations provide insights into the distribution of electrons, which governs the molecule's geometry, stability, and chemical behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. By finding the geometry with the minimum energy, researchers can accurately predict bond lengths, bond angles, and dihedral angles.

For the related molecule IAA, studies have frequently employed the B3LYP functional with basis sets like 6-31G** to perform geometry optimization. nih.govresearchgate.netunicamp.br This level of theory has been shown to provide results that correlate well with experimental data, such as those from X-ray crystallography. nih.gov The process involves starting with an initial guess of the molecular structure and iteratively solving the DFT equations to find the lowest energy conformation. This optimization is crucial, as the geometry dictates many other molecular properties. For 1-acetylindole-3-carboxylic acid, a similar approach would be expected to yield a reliable prediction of its ground-state structure.

Table 1: Representative Optimized Geometrical Parameters (Bond Lengths and Angles) for Indole-3-Acetic Acid (IAA) Calculated via DFT. Note: This data for IAA illustrates the type of structural information obtained through DFT optimization.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G**) |

| Bond Length | C=O (Carboxyl) | ~1.22 Å |

| C-O (Carboxyl) | ~1.36 Å | |

| C-C (Side Chain) | ~1.52 Å | |

| C-N (Pyrrole Ring) | ~1.38 Å | |

| Bond Angle | O=C-O (Carboxyl) | ~124° |

| C-C-C (Side Chain) | ~113° | |

| Dihedral Angle | C2-C3-C(side)-C(OOH) | Varies with conformer |

This table presents typical values derived from DFT calculations on IAA and should be considered illustrative for this compound.

The electronic reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of chemical reactivity and stability. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. The presence of π-conjugated systems and heteroatoms, both features of this compound, tends to decrease the HOMO-LUMO gap, indicating higher reactivity. nih.gov

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Global Electrophilicity Index (ω): χ² / (2η)

These indices provide a quantitative measure of the molecule's reactivity profile. For IAA, electronic distribution analysis has been performed at high levels of theory (B3LYP/6-311++G**) to understand its stability and reactivity. researchgate.netnih.gov

Table 2: Calculated Frontier Orbital Energies and Reactivity Indices for 1H-Indole-3-Acetic Acid (IAA). Note: This data is illustrative for this compound.

| Parameter | Symbol | Typical Calculated Value (eV) |

| HOMO Energy | EHOMO | ~ -6.0 eV |

| LUMO Energy | ELUMO | ~ -0.5 eV |

| HOMO-LUMO Gap | ΔE | ~ 5.5 eV |

| Ionization Potential | I | ~ 6.0 eV |

| Electron Affinity | A | ~ 0.5 eV |

| Chemical Hardness | η | ~ 2.75 eV |

| Electronegativity | χ | ~ 3.25 eV |

Values are representative and depend on the specific computational method and basis set used.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying sites prone to electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are attractive to nucleophiles.

For indole (B1671886) derivatives like IAA, MEP maps reveal a significant negative potential around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bonding and interaction with positive centers. nih.gov The indole ring itself shows a varied potential, with the nitrogen atom and certain regions of the π-system exhibiting negative potential. The hydrogen atom of the carboxylic acid group shows a strong positive potential, highlighting its acidic nature. Such maps are crucial for understanding not only chemical reactivity but also how the molecule will interact with biological receptors or other molecules in a supramolecular assembly. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations of this compound

Molecules with rotatable single bonds, like the C-C bond in the side chain of this compound, can exist in multiple spatial orientations known as conformations. Conformational analysis aims to identify the different stable conformers and their relative energies.

Computational studies on IAA have shown that the orientation of the carboxylic acid group relative to the indole ring plane is a key conformational feature. nih.govresearchgate.net Molecular dynamics simulations, which model the atomic motions over time, can be used to explore the conformational space of a molecule. researchgate.netnih.gov By simulating the molecule's movement, researchers can identify low-energy conformations that are likely to be populated at a given temperature. Subsequent DFT calculations are then used to refine the geometries and energies of these conformers. For IAA, as many as 14 low-energy conformers have been identified and characterized using such combined approaches. researchgate.netnih.gov This analysis is vital for understanding the molecule's flexibility and how its shape can adapt upon binding to a receptor.

Prediction of Advanced Spectroscopic Signatures and Their Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the theoretical model and the experimental interpretation. For this compound, key spectroscopic techniques include vibrational (Infrared and Raman) and electronic (UV-Vis) spectroscopy.

DFT calculations can accurately predict the vibrational frequencies corresponding to the stretching and bending of bonds within the molecule. Theoretical studies on IAA have successfully correlated calculated vibrational spectra with experimental Fourier Transform Infrared (FTIR) and Raman spectra. nih.gov This correlation allows for a definitive assignment of the observed spectral bands to specific molecular motions, such as the C=O stretch of the carboxylic acid, the N-H bend of the indole ring, and various aromatic ring vibrations.

Similarly, electronic transitions, such as those observed in UV-Vis spectroscopy, can be predicted by calculating the energy difference between the ground state and various excited states. The absorption spectra of IAA and its derivatives have been interpreted as overlapping vibronic lines of different electronic transitions (e.g., ¹Lₐ ← ¹A and ¹Lₑ ← ¹A). nih.gov

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1H-Indole-3-Acetic Acid (IAA). Note: This data illustrates the correlation between theoretical and experimental spectroscopy.

| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| O-H stretch (Carboxyl) | ~3400 (broad) | ~3550 |

| N-H stretch (Indole) | ~3380 | ~3450 |

| C=O stretch (Carboxyl) | ~1700 | ~1720 |

| C=C stretch (Aromatic) | ~1600-1450 | ~1610-1460 |

Data is based on studies of IAA and demonstrates the typical agreement between experiment and theory. nih.gov

Computational Modeling of Non-Covalent Interactions and Supramolecular Synthons

Non-covalent interactions, such as hydrogen bonds and π-π stacking, are critical in determining the structure of molecular crystals and biological systems. A supramolecular synthon is a robust structural motif formed by these intermolecular interactions.

For carboxylic acids like this compound, the most prominent supramolecular synthon is the hydrogen-bonded cyclic dimer. In this arrangement, two molecules are held together by a pair of strong O-H···O=C hydrogen bonds between their carboxylic acid groups. unicamp.br Computational studies on IAA have extensively modeled this dimeric structure. nih.gov These models allow for the calculation of the interaction energy and the geometric parameters of the hydrogen bonds. Furthermore, the indole rings provide opportunities for π-π stacking interactions, which also contribute to the stability of the crystal lattice. Understanding these non-covalent interactions is essential for crystal engineering and for predicting how the molecule will behave in the solid state.

Advanced Spectroscopic and Crystallographic Analyses for Structure and Interaction Dynamics

High-Resolution NMR Spectroscopy for Complex Structural Elucidation of Derivatized Analogs

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of derivatized analogs of 1-acetylindole-3-carboxylic acid. Chemical derivatization, such as acetylation with agents like 1,1′-¹³C₂ acetic anhydride, can be employed to enhance the sensitivity and resolution of NMR experiments, particularly for complex biological samples. nih.gov This technique selectively introduces isotopically labeled tags, such as ¹³C, at specific sites, allowing for clear and unambiguous signal detection in both one-dimensional (1D) and two-dimensional (2D) NMR spectra. nih.gov

For instance, the acetylation of amino groups in related indole-containing metabolites results in highly resolved peaks for the labeled carbonyl carbons in the ¹³C NMR spectrum. nih.gov Two-dimensional heteronuclear single quantum coherence (HSQC) experiments, which correlate the chemical shifts of directly bonded protons and carbons, provide further structural confirmation and can be acquired rapidly, making the method suitable for high-throughput analysis. nih.gov These advanced NMR techniques are critical for confirming the successful synthesis of derivatized analogs and for providing detailed information about their molecular structure in solution.

A study on iridium(I) complexes with phosphorus(III) ligands containing a menthol (B31143) unit demonstrated the use of ¹H, ¹³C, and ³¹P NMR for full characterization of these chiral derivatives. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structure Determination and Crystal Packing

Hydrogen bonds and other intermolecular forces play a critical role in dictating the crystal packing of molecules. In the solid state, this compound and its derivatives are stabilized by a network of these interactions.

For the related compound, indole-3-carboxylic acid, the crystal structure reveals the formation of centrosymmetric hydrogen-bonded cyclic dimers between the carboxylic acid groups, with an O⋯O distance of 2.649 (2) Å. bohrium.com These dimers are further linked into sheets through intermolecular hydrogen bonds between the carboxylic acid groups and the indole (B1671886) N-H group, with an O⋯N distance of 3.013 (2) Å. bohrium.com Studies on monolayers of indole-3-carboxylic acid have also shown the formation of cyclic, hydrogen-bonded pentamers. nd.edu

In a hydrazone derivative of 5-methoxy-indole carboxylic acid, a very strong O-H⋯O=C hydrogen bond was observed, alongside weaker C–H⋯O and C–H⋯N interactions. mdpi.com The crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate features pairs of C—H⋯O interactions that connect molecules into chains. nih.gov These examples highlight the diverse hydrogen bonding motifs that can be present in the crystal structures of indole carboxylic acid derivatives, significantly influencing their solid-state architecture.

Below is a table summarizing key hydrogen bonding interactions in related indole carboxylic acid derivatives:

| Compound/Derivative | Interacting Groups | Interaction Type | Distance (Å) | Reference |

| Indole-3-carboxylic acid | Carboxylic acid - Carboxylic acid | O⋯O | 2.649 (2) | bohrium.com |

| Indole-3-carboxylic acid | Carboxylic acid - Indole NH | O⋯N | 3.013 (2) | bohrium.com |

| 5-Methoxy-indole carboxylic acid hydrazone | O-H⋯O=C | Hydrogen Bond | 1.66 | mdpi.com |

| Ethyl 1-acetyl-1H-indole-3-carboxylate | C-H⋯O | Hydrogen Bond | - | nih.gov |

Aromatic π-π stacking interactions are another significant non-covalent force that contributes to the stability of the crystal structures of indole derivatives. These interactions occur between the electron-rich indole rings.

In the crystal structure of ethyl 1-acetyl-1H-indole-3-carboxylate, molecules form weakly connected dimers through π-π stacking of the indole rings, with a centroid-to-centroid distance of 3.571 (1) Å. nih.gov Similarly, staggered π-π stacking interactions were observed between the indole and 3,4-dihydroxybenzene rings of a 5-methoxy-indole carboxylic acid derivative, with a centroid-to-centroid distance of 3.624 Å. mdpi.com The study of halogenated 3-methylindoles further emphasizes the importance of π-π stacking in the stability of indole-containing structures. nih.gov

The following table presents data on π-π stacking interactions in related compounds:

| Compound/Derivative | Interacting Rings | Centroid-to-Centroid Distance (Å) | Reference |

| Ethyl 1-acetyl-1H-indole-3-carboxylate | Indole - Indole | 3.571 (1) | nih.gov |

| 5-Methoxy-indole carboxylic acid hydrazone | Indole - 3,4-dihydroxybenzene | 3.624 | mdpi.com |

| Pyrimidine derivative | Pyrimidine - Pyrimidine | 3.588 (1) | researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational Studies and Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can be used to study its conformational properties. The vibrational frequencies are sensitive to the chemical environment of the functional groups and can be used to identify the presence of specific bonds and to probe intermolecular interactions like hydrogen bonding.

For 1-acetyl-1H-indole-2,3-dione, a related compound, FT-IR and FT-Raman spectra have been recorded and analyzed with the aid of computational methods. researchgate.net The characteristic carbonyl (C=O) stretching vibrations of carboxylic acid derivatives typically appear in the region of 1650 to 1850 cm⁻¹. pressbooks.pub For instance, in a polymeric suspension containing a carboxylic acid group, the O-H stretching of the carboxylic acid involved in strong intermolecular hydrogen bonding was observed between 2600–2500 cm⁻¹. jyoungpharm.org The C=O stretching of a carboxylic acid is typically observed around 1720-1706 cm⁻¹ when involved in cyclic hydrogen bonding. nih.gov

Spectroscopic studies of indole-3-carboxylic acid have been conducted using FT-IR and FT-Raman, with the recorded spectra showing good agreement with calculated values. researchgate.net While specific peak assignments for this compound are not detailed in the provided search results, the table below shows typical vibrational frequencies for key functional groups found in related molecules.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid O-H | Stretching (H-bonded) | 2500 - 3300 | nih.gov |

| Carbonyl C=O (Carboxylic Acid) | Stretching | 1700 - 1725 | jyoungpharm.orgnih.gov |

| Amide C=O (Acetyl Group) | Stretching | ~1700 | researchgate.net |

| N-H (Indole) | Bending | 1600 - 1650 | jyoungpharm.org |

| C-O (Carboxylic Acid) | Stretching | 1200 - 1300 | jyoungpharm.org |

Chiroptical Spectroscopy for Stereochemical Assignment of Chiral this compound Derivatives

Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for determining the stereochemistry (the three-dimensional arrangement of atoms) of chiral molecules. Chiral derivatives of this compound, which are non-superimposable on their mirror images, will interact differently with left and right circularly polarized light, giving rise to a CD spectrum.

The reaction of a chiral carboxylic acid with a palladium complex has been shown to generate a chiroptically active species with strong CD signals in the visible region, allowing for the determination of the enantiomeric composition of the acid. nih.gov This approach is highly sensitive and can be used for rapid analysis. nih.gov Supramolecular cages have also been employed to amplify the CD signal of chiral dicarboxylic acids, enabling their quantification even in complex mixtures. nih.gov While specific chiroptical data for derivatives of this compound were not found, these examples demonstrate the utility of CD spectroscopy in assigning the absolute configuration of chiral analogs and assessing their enantiomeric purity, which is often crucial for their biological activity. nih.gov

Supramolecular Chemistry and Crystal Engineering of 1 Acetylindole 3 Carboxylic Acid Systems

Design and Synthesis of 1-Acetylindole-3-carboxylic Acid Co-crystals and Salts

The formation of co-crystals and salts represents a primary strategy in crystal engineering to modify the solid-state properties of a target molecule. This is achieved by introducing a second molecular component (a coformer or a base/acid) that interacts with the target molecule through non-covalent interactions, such as hydrogen bonds, to form a new crystalline solid.

While specific co-crystals or salts of this compound have not been extensively reported in the literature, the molecular structure of this compound offers clear opportunities for such synthesis. The carboxylic acid group is a strong hydrogen bond donor and acceptor, capable of forming robust synthons. The acetyl group provides an additional hydrogen bond acceptor site, and the indole (B1671886) ring can participate in π-stacking interactions.

Synthesis Strategies: Common methods for the preparation of co-crystals that could be applied to this compound include:

Solution Crystallization: This involves dissolving stoichiometric amounts of this compound and a selected coformer in a suitable solvent, followed by slow evaporation to induce co-crystallization.

Grinding: Both neat and liquid-assisted grinding of this compound with a coformer can provide a solvent-free or low-solvent route to new co-crystal phases. nih.gov

Reaction Crystallization: This method involves the generation of a supersaturated solution of the co-crystal by adding the less soluble component to a saturated solution of the more soluble component. nih.gov

Potential coformers for this compound could include a variety of molecules with complementary functional groups, such as pyridines, amides, and other carboxylic acids, to form predictable hydrogen-bonded structures. The formation of salts can be achieved by reacting this compound with a suitable base.

Investigation of Polymorphism and Pseudopolymorphism (Solvate Formation)

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where solvent molecules are incorporated into the crystal lattice (solvates), are critical considerations in crystal engineering. Different polymorphs and solvates can exhibit distinct physical properties, including solubility, stability, and bioavailability.

There are no specific studies on the polymorphism or pseudopolymorphism of this compound in the reviewed literature. However, studies on related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid, have revealed the existence of different polymorphic forms. mdpi.com In one polymorph of 5-methoxy-1H-indole-2-carboxylic acid, the molecules form cyclic dimers through hydrogen bonds between the carboxylic acid groups, while in another, the interactions involve the NH group of the indole ring and the methoxy (B1213986) group. mdpi.com This highlights the potential for different intermolecular arrangements and, consequently, polymorphism in indole carboxylic acids.

The investigation of polymorphism in this compound would typically involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. The formation of solvates would be dependent on the specific solvents used during crystallization.

Self-Assembly Processes and Directed Crystal Growth Studies

Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. Understanding these processes is fundamental to controlling crystal growth and engineering desired crystal habits.

While specific self-assembly studies of this compound are not available, research on simpler indole derivatives provides insight into the likely interactions that would govern its assembly. For instance, studies on indole-2-carboxylic acid have shown that it can form lamellar structures on surfaces, driven by the formation of cyclic dimers between the carboxylic acid groups. aip.org The indole ring itself is known to participate in various packing motifs, including herringbone and π-stacked arrangements. acs.org

For this compound, the primary intermolecular interactions directing self-assembly would likely be:

Hydrogen bonding: The carboxylic acid group can form strong O-H···O hydrogen bonds, leading to dimers or catemers. The acetyl carbonyl group can act as a hydrogen bond acceptor.

C-H···O interactions: Weaker hydrogen bonds involving C-H donors and oxygen acceptors can also play a role in defining the crystal packing.

Directed crystal growth studies would involve controlling the crystallization environment to influence the size, shape, and orientation of the resulting crystals. This can be achieved by using specific solvents, additives, or substrates that interact with certain crystal faces, thereby modifying the crystal morphology. acs.org

Engineering of Solid-State Properties through Intermolecular Interactions

The engineering of solid-state properties is the ultimate goal of crystal engineering. By systematically modifying the intermolecular interactions within a crystal, it is possible to tune properties such as solubility, dissolution rate, melting point, and mechanical strength.

In the absence of specific crystal structures for this compound, a detailed analysis of its solid-state properties is speculative. However, based on the functional groups present, several strategies for engineering its properties can be proposed.

The formation of co-crystals with highly soluble coformers is a common approach to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients. nih.gov For this compound, co-crystallization with coformers like saccharin (B28170) or nicotinamide (B372718) could potentially improve its dissolution characteristics.

The thermal stability of the compound could also be modified through co-crystallization. The disruption of strong carboxylic acid homodimers and the formation of new, potentially weaker, heterosynthons with a coformer can lead to a lower melting point. Conversely, the introduction of strong, complementary interactions can increase the melting point and thermal stability.

The table below summarizes the key functional groups of this compound and their potential roles in forming intermolecular interactions, which are the basis for engineering its solid-state properties.

| Functional Group | Potential Intermolecular Interactions | Potential Impact on Solid-State Properties |

| Carboxylic Acid | Strong O-H···O hydrogen bond donor and acceptor (forms dimers, catemers) | High lattice energy, potentially low solubility |

| Acetyl Group | C=O hydrogen bond acceptor | Can compete with or complement carboxylic acid interactions, influencing packing |

| Indole N-H | Hydrogen bond donor (in the absence of N-acetylation) | Participates in hydrogen bonding networks |

| Indole Ring | π-π stacking, C-H···π interactions | Contributes to crystal packing density and stability |

Further research, including the synthesis and structural characterization of co-crystals, salts, and polymorphs of this compound, is necessary to fully understand and exploit the potential of crystal engineering to modify its solid-state properties.

Investigations into Molecular Interactions and Biological Recognition Mechanisms Theoretical and Mechanistic Focus

Ligand-Protein Binding Studies: Computational Docking and Molecular Dynamics Simulations

While specific computational docking and molecular dynamics (MD) simulation studies exclusively focused on 1-acetylindole-3-carboxylic acid are not extensively documented in publicly available literature, the methodologies are widely applied to the broader class of indole (B1671886) derivatives to predict and analyze their interactions with protein targets. These computational techniques are instrumental in rational drug design and understanding biological processes.

For instance, molecular docking studies on derivatives of 3-acetylindole (B1664109) and other indole compounds have been performed to evaluate their potential as antimicrobial or anticancer agents. nih.govresearchgate.net These studies typically involve docking the ligand into the active site of a target protein, such as UDP-N-acetylmuramate-L-alanine ligase (MurC) or human lanosterol (B1674476) 14α-demethylase, to predict binding affinity and conformation. nih.gov Similarly, MD simulations are used to assess the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the interaction. nih.gov

Elucidation of Binding Site Interactions at the Molecular Level

The binding of indole derivatives to protein active sites is governed by a variety of non-covalent interactions. For this compound, the key interacting moieties would be the indole ring, the N-acetyl group, and the C3-carboxylic acid group.

Indole Ring: The aromatic indole core can participate in several crucial interactions. The bicyclic system can form π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) in the binding pocket. The indole N-H group (if the acetyl group were absent) or the ring itself can act as a hydrogen bond donor or acceptor. nih.gov

Carboxylic Acid Group: The carboxyl group at the 3-position is a potent hydrogen bond donor and acceptor. It can form strong hydrogen bonds with polar or charged residues such as arginine (Arg), lysine (B10760008) (Lys), histidine (His), or serine (Ser). It can also engage in ionic interactions (salt bridges) if deprotonated to its carboxylate form.

A summary of typical interactions observed in docking studies of related indole compounds is presented below.

| Interacting Ligand Group | Potential Interacting Amino Acid Residues | Type of Interaction |

| Indole Ring System | Phe, Tyr, Trp | π-π Stacking |

| Indole Ring System | Various | Hydrophobic Interactions |

| Carboxylic Acid (C3) | Arg, Lys, His, Ser, Thr | Hydrogen Bonding, Ionic Interactions |

| N-Acetyl Carbonyl (N1) | Asn, Gln, Ser, Backbone N-H | Hydrogen Bonding |

Energy Decomposition Analysis for Key Intermolecular Forces in Ligand-Target Systems

Energy decomposition analysis is a computational method used to dissect the total binding energy of a ligand-protein complex into its constituent parts. This allows for a quantitative understanding of the major forces driving the interaction. While specific data for this compound is unavailable, analysis of similar systems typically quantifies the following contributions:

Electrostatic Energy: Arises from the charge-charge and polar interactions between the ligand and the protein. The carboxylic acid group is expected to be a major contributor to this term.

Van der Waals Energy: Includes dispersion forces and short-range repulsion. This component is significant for the hydrophobic indole ring and the acetyl group fitting into the binding pocket.

Solvation Energy: Represents the energy change associated with the desolvation of the ligand and the binding site upon complex formation. This term is often unfavorable (as it costs energy to remove water) but is overcome by favorable electrostatic and van der Waals interactions.

Internal Energy: The strain energy induced in the ligand and protein upon binding.

These analyses help in optimizing lead compounds by suggesting chemical modifications that can enhance favorable interactions or reduce unfavorable ones.

Structure-Activity Relationship (SAR) Theories and Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

SAR and QSAR studies are fundamental to medicinal chemistry for designing compounds with improved biological activity. nih.govnih.gov These studies correlate variations in the chemical structure of a series of compounds with their measured biological effects.

For indole derivatives, SAR studies have been crucial in developing potent antagonists for various receptors and enzyme inhibitors. For example, studies on 1H-indole-3-carboxylic acid derivatives have identified potent antagonists for the 5-HT2C serotonin (B10506) receptor, highlighting the importance of substituents on the indole core and the amide linkage. nih.gov

QSAR models build upon SAR by creating mathematical relationships between chemical structure and activity. nih.govnih.gov For a series of indole-based compounds, a QSAR model might look like this:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the descriptors can be:

Electronic: Hammett constants, partial charges.

Steric: Molar refractivity, van der Waals radii.

Hydrophobic: LogP (partition coefficient).

Topological: Molecular connectivity indices.

QSAR studies on indole derivatives have successfully created predictive models for activities like the inhibition of isoprenylcysteine carboxyl methyltransferase (ICMT) and SARS-CoV 3CLpro. nih.govnih.gov These models reveal that properties like the lipophilicity and dimensions of substituents on the indole nitrogen are critical for activity. nih.gov

Enzymatic Biotransformations and Mechanistic Enzymology of this compound (in vitro studies)

The enzymatic fate of this compound in biological systems can be inferred from studies on its core structures: indole-3-carboxylic acid and N-acetylated indoles. The primary biotransformations would likely involve reactions targeting the carboxylic acid group or the N-acetyl moiety.

Characterization of Enzyme-Substrate Interactions and Catalytic Mechanisms

Two main enzymatic processes are relevant: decarboxylation and deacetylation.

Decarboxylation: Enzymes that act on indole-3-carboxylic acid are known. For instance, the enzyme indole-3-carboxylate (B1236618) decarboxylase from Arthrobacter nicotianae (AnInD) catalyzes the reversible decarboxylation of indole-3-carboxylic acid to indole. nih.gov This enzyme belongs to the UbiD family, which utilizes a prenylated flavin mononucleotide (prFMN) cofactor for catalysis. The mechanism involves the formation of an adduct between the substrate and the prFMN cofactor, facilitating the removal of the carboxyl group. nih.gov

Deacetylation (Hydrolysis): The N-acetyl group can be removed by hydrolase enzymes. While specific data on this compound is scarce, the hydrolysis of acetyl groups from indole derivatives is a known metabolic pathway. For example, the pineal hormone melatonin (B1676174) (N-acetyl-5-methoxytryptamine) is synthesized by the action of N-acetyltransferase, and the reverse reaction, deacetylation, can also occur. nih.govwikipedia.org The hydrolysis of the N-acetyl bond would yield indole-3-carboxylic acid and acetic acid. This reaction is catalyzed by a class of enzymes known as amidohydrolases or deacetylases. For example, the hydrolysis of 2-[(3-acetyl-1H-indol-1-yl)methoxy]ethyl acetate (B1210297) has been reported. researchgate.net

Identification of Biotransformation Products and Pathways

Based on the known enzymatic activities, the primary biotransformation pathways for this compound in vitro would likely lead to two main initial products.

Pathway 1: Decarboxylation

Enzyme: Indole-3-carboxylate decarboxylase (or similar)

Product: 1-acetylindole (B1583761)

Mechanism: The enzyme would bind the substrate and, through its catalytic cycle, remove the carboxyl group as CO2.

Pathway 2: Deacetylation

Enzyme: Amidase / Deacetylase

Product: Indole-3-carboxylic acid

Mechanism: A hydrolase would catalyze the nucleophilic attack of a water molecule on the carbonyl carbon of the acetyl group, leading to the cleavage of the amide bond.

These initial products could then undergo further metabolism. For example, the resulting indole-3-carboxylic acid could be decarboxylated, or the 1-acetylindole could be hydroxylated and further metabolized.

A summary of the potential primary biotransformation products is provided in the table below.

| Initial Substrate | Enzyme Class | Primary Biotransformation Product | Byproduct |

| This compound | Decarboxylase | 1-Acetylindole | CO2 |

| This compound | Amidase / Hydrolase | Indole-3-carboxylic acid | Acetic Acid |

Development of Chemical Probes Based on this compound for Molecular Research (Focus on Probe Design and Mechanism of Action)

The indole nucleus, a prevalent motif in natural and synthetic biologically active molecules, serves as a versatile scaffold for the development of chemical probes. researchgate.net These tools are designed not as therapeutic agents, but as instruments to interrogate biological systems, enabling the visualization and study of molecular interactions and processes within living cells. The unique photophysical properties of certain indole derivatives, particularly their ability to exhibit fluorescence, make them prime candidates for the design of probes that can report on their local environment or binding events. sigmaaldrich.com

A key strategy in the design of fluorescent probes is the use of a donor-π-acceptor (D-π-A) architecture, where electron-donating and electron-accepting groups are connected by a π-conjugated system. sigmaaldrich.com This setup can lead to a phenomenon known as environment-sensitive fluorescence. In solution, these molecules may be non-fluorescent or weakly fluorescent due to free rotation around their chemical bonds, which provides a non-radiative pathway for the decay of the excited state. However, upon binding to a biological target, such as a protein or nucleic acid, this rotation can be restricted. This restriction closes the non-radiative decay channel, forcing the molecule to release its energy as light, resulting in a significant increase in fluorescence quantum yield. This "turn-on" fluorescence mechanism is a highly desirable feature for a chemical probe, as it minimizes background signal and enhances detection sensitivity. researchgate.net

While this compound itself has not been extensively developed into chemical probes, its close structural relative, 1-acetyl-3-indolecarboxaldehyde, has served as a key starting material for the synthesis of a series of RNA-specific fluorescent probes. nih.gov These probes, developed from a library of styryl compounds, exemplify the principles of probe design and mechanism-based fluorescence. researchgate.net

Detailed Research Findings: The E36, E144, and F22 RNA-Specific Probes

Researchers have synthesized and characterized a set of RNA-specific, live-cell imaging probes, including E36, E144, and F22, through the chemical condensation of 1-acetyl-3-indolecarboxaldehyde with various methylated pyridine (B92270) derivatives. researchgate.netnih.gov This work, detailed in a 2006 protocol in Nature Protocols, provides a clear example of how the 1-acetylindole scaffold can be leveraged for molecular probe development. nih.govspringernature.comsigmaaldrich.com

The design of these styryl dyes creates a molecular rotor structure. The probes remain largely non-fluorescent in aqueous solution but exhibit a dramatic increase in fluorescence upon binding to RNA. researchgate.net This interaction is selective for RNA over DNA, a crucial feature for distinguishing these nucleic acids within the complex environment of the cell. researchgate.net The mechanism of action involves the probe intercalating or binding within the grooves of RNA structures. This binding event physically constrains the molecule, inhibiting the free rotation between the indole and pyridine-derived moieties. The restriction of this internal motion forces the excited-state energy to be dissipated through radiative pathways, leading to a "turn-on" fluorescent signal that allows for the visualization of RNA in living cells. researchgate.net

The properties of these probes, derived from the 1-acetylindole scaffold, highlight their utility in molecular research.

Table 1: Characteristics of RNA-Specific Fluorescent Probes

| Probe ID | Precursor A | Precursor B | Excitation Max (nm) | Emission Max (nm) | Target Specificity |

|---|---|---|---|---|---|

| E36 | 1-acetyl-3-indolecarboxaldehyde | Methylated Pyridine Derivative | ~500 | ~610 | RNA |

| E144 | 1-acetyl-3-indolecarboxaldehyde | Methylated Pyridine Derivative | ~500 | ~610 | RNA |

| F22 | 1-acetyl-3-indolecarboxaldehyde | Methylated Pyridine Derivative | ~500 | ~610 | RNA |

This table is based on data reported for styryl dyes synthesized from aldehyde precursors and used for RNA imaging. researchgate.netnih.gov

The successful development of the E36, E144, and F22 probes demonstrates the viability of the 1-acetylindole core structure in the creation of sophisticated tools for molecular biology. The strategic design, focusing on a mechanism of restricted molecular rotation, provides a robust method for generating a fluorescent signal specifically upon interaction with the intended biological target. This approach allows for detailed investigations into the localization, dynamics, and function of RNA within the cellular context, underscoring the power of mechanism-focused probe development. researchgate.net

Emerging Research Directions and Future Perspectives in 1 Acetylindole 3 Carboxylic Acid Chemistry

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The synthesis of functionalized indole (B1671886) derivatives, including those based on 1-acetylindole-3-carboxylic acid, is increasingly benefiting from the adoption of advanced flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods, such as enhanced reaction control, improved safety, higher yields, and the ability to rapidly generate libraries of compounds for screening.

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. ucsb.edunih.gov This methodology allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to more consistent and reproducible results. For the synthesis of indole derivatives, flow chemistry has been successfully applied to various key reactions, including the Fischer indole synthesis, reductive cyclizations, and C-H functionalization. nih.govfu-berlin.de For instance, the Heumann indole process has been significantly enhanced using flow chemistry, leading to higher yields and shorter reaction times for the synthesis of 3-substituted indoles. fu-berlin.de The transfer of such established indole syntheses to a flow process is a key area of interest. ucsb.edu

The integration of this compound into flow chemistry setups holds considerable promise. The acetyl group at the 1-position can influence the reactivity of the indole core, and the precise control offered by flow reactors would be invaluable in optimizing reactions such as electrophilic substitutions or cross-coupling reactions at various positions of the indole ring. Furthermore, multistep flow syntheses, where sequential transformations are performed in a continuous manner without the need for isolating intermediates, could streamline the production of complex derivatives of this compound. ucla.edu

Automated synthesis platforms, often coupled with flow chemistry, are revolutionizing the exploration of chemical space. beilstein-journals.orgresearchgate.net These platforms can systematically vary reactants, catalysts, and conditions to rapidly identify optimal reaction parameters and synthesize large libraries of compounds. researchgate.net The application of automated synthesis to this compound would enable the high-throughput generation of novel derivatives with diverse functionalities, accelerating the discovery of new drug candidates and functional materials. researchgate.netresearchgate.net A notable example is the use of acoustic droplet ejection (ADE) technology for nanomole-scale automated synthesis of indole derivatives, which drastically accelerates the optimization process. beilstein-journals.org

| Technology | Potential Advantages for this compound Chemistry | Key Research Areas |

| Flow Chemistry | Precise control over reaction conditions, improved safety for hazardous reactions, enhanced scalability, and higher yields. ucsb.edunih.gov | Optimization of existing indole syntheses for the 1-acetylated scaffold, development of multistep continuous processes for complex derivatives. ucla.edu |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid generation of compound libraries, and accelerated discovery of novel structures with desired properties. researchgate.net | Library synthesis of this compound amides and esters, exploration of diverse C-H functionalization reactions. |

Application in Supramolecular Catalysis and Molecular Recognition

The indole scaffold is a versatile building block in the design of molecules for supramolecular catalysis and molecular recognition due to its unique electronic and structural features. The development of synthetic receptors and catalysts that can selectively interact with or act upon indole derivatives is a burgeoning field of research.

Supramolecular catalysis utilizes non-covalent interactions to assemble a catalyst and substrate within a confined environment, often leading to enhanced reactivity and selectivity. rsc.org While specific applications involving this compound are still emerging, the principles of supramolecular catalysis can be readily extended to this molecule. For instance, encapsulation of this compound within a chiral supramolecular cage could enable enantioselective transformations at the carboxylic acid group or other positions on the indole ring. rsc.org The design of such host-guest systems would rely on a deep understanding of the intermolecular forces at play, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Molecular recognition involves the selective binding of a host molecule to a specific guest. The indole ring, with its hydrogen bond donor (N-H) and acceptor (in the case of the acetyl carbonyl) capabilities, as well as its aromatic surface, is an excellent candidate for molecular recognition studies. biorxiv.org Synthetic receptors designed to bind indole derivatives have been developed for applications in sensing and separation. researchgate.net For this compound, the presence of the acetyl and carboxylic acid groups provides additional handles for specific recognition. For example, aptamers, which are short single-stranded DNA or RNA molecules, have been modified with indole moieties to achieve highly specific recognition of protein glycan epitopes, demonstrating the potential of the indole scaffold in molecular recognition. biorxiv.org

Future research in this area will likely focus on the development of highly selective receptors for this compound and its metabolites, which could be used in diagnostic applications. Furthermore, the incorporation of this molecule into larger supramolecular assemblies could lead to the creation of novel functional materials with tunable properties.

Advanced Characterization of Transient Species and Reaction Intermediates

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods. The study of transient species and reaction intermediates provides invaluable insights into the pathways of chemical transformations. Advanced spectroscopic and computational techniques are increasingly being employed to characterize these fleeting species in indole chemistry.

In-situ spectroscopic techniques, such as FTIR, NMR, and UV-Vis spectroscopy, allow for the real-time monitoring of reactions, enabling the detection and characterization of short-lived intermediates. youtube.com For reactions involving this compound, these techniques could be used to study the formation of electrophilic or nucleophilic intermediates during functionalization reactions. For example, ultrafast transient absorption spectroscopy has been used to explore the photoionization dynamics of indole in solution, revealing the formation of various transient species on femtosecond to nanosecond timescales. acs.org

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms. researchgate.netnih.gov DFT calculations can provide detailed information about the structures and energies of transition states and intermediates, helping to rationalize experimental observations and predict reaction outcomes. researchgate.net For instance, DFT studies have been used to understand the enantioselectivity of Friedel-Crafts reactions of indoles and to model the reaction paths of various catalytic transformations. researchgate.netnih.gov In the context of this compound, DFT calculations could be used to investigate the mechanism of its synthesis and subsequent functionalization reactions, including the role of the acetyl group in directing reactivity. The mechanism of palladium-catalyzed C-H silylation of 1-(2-iodophenyl)-1H-indoles has been proposed based on experimental data and literature precedents, involving intermediates such as C(aryl), C(aryl)-palladacycles. acs.org

The combination of advanced spectroscopic techniques and computational modeling will be instrumental in unraveling the complex reaction mechanisms in the chemistry of this compound, paving the way for the development of more efficient and selective synthetic methods.

Computational Design and Predictive Synthesis of Novel Indole-3-carboxylic Acid Scaffolds with Tunable Properties

The convergence of computational chemistry and synthetic chemistry is enabling a new paradigm in drug discovery and materials science: the computational design and predictive synthesis of novel molecules with tailored properties. This approach is particularly relevant for the development of new indole-3-carboxylic acid scaffolds.

Computational design involves the use of molecular modeling and simulation techniques to design molecules with specific biological activities or material properties. nih.gov For this compound, computational methods can be used to design derivatives with enhanced binding affinity for a particular biological target or with specific electronic properties for use in organic electronics. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are powerful tools in this endeavor. nih.gov Molecular docking studies, for instance, have been used to understand the binding of indole derivatives to various receptors. nih.gov

Predictive synthesis aims to use computational tools to predict the outcome of chemical reactions, thereby guiding the synthetic planning process. This involves developing models that can accurately forecast reaction yields, selectivity, and potential side products. For the synthesis of novel indole-3-carboxylic acid derivatives, predictive synthesis algorithms could help chemists to identify the most promising synthetic routes and to avoid potential pitfalls. ucla.edu DFT calculations are also crucial in this area, as they can be used to model reaction pathways and predict the feasibility of different transformations. youtube.com

The future of this compound chemistry will undoubtedly be shaped by the increasing integration of computational design and predictive synthesis. This approach will not only accelerate the discovery of new functional molecules but will also lead to a more rational and efficient approach to chemical synthesis.

| Research Area | Computational Tools | Potential Impact on this compound |

| Computational Design | Molecular Docking, QSAR, Molecular Dynamics | Design of derivatives with specific biological targets, prediction of physicochemical properties. nih.gov |

| Predictive Synthesis | Reaction Prediction Algorithms, DFT Calculations | Identification of optimal synthetic routes, prediction of reaction outcomes and byproducts. ucla.eduyoutube.com |

Q & A

Q. What are the standard synthetic routes for preparing 1-acetylindole-3-carboxylic acid, and how can purity be optimized?

The synthesis of indole-3-carboxylic acid derivatives typically involves Friedel-Crafts acylation or direct acetylation of the indole nitrogen. For this compound, a common approach is:

Acylation of indole-3-carboxylic acid using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity.

Validation using HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR to confirm structural integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

A multi-technique approach is critical:

- Spectroscopic analysis :

- Chromatographic methods :

- X-ray crystallography (if crystalline) for definitive bond-length and angle validation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

Key considerations for SAR:

Functional group modifications : Compare analogs with acetyl group removal (indole-3-carboxylic acid) or substitution (e.g., propionyl, benzoyl) to assess acetyl group necessity .

Biological assays :

- In vitro enzyme inhibition assays (e.g., cyclooxygenase or kinase inhibition) with IC₅₀ determination .

- Cellular assays (e.g., anti-inflammatory activity in RAW 264.7 macrophages) to correlate structure with function .

Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes to target proteins .

Q. What experimental strategies are effective for resolving contradictory data in the biological activity of this compound?

Contradictions may arise from assay variability or off-target effects. Mitigation steps:

Dose-response validation : Replicate experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm dose dependency .

Orthogonal assays : Use complementary methods (e.g., radioligand binding assays vs. functional cellular assays) to cross-validate results .

Statistical rigor : Apply ANOVA or Student’s t-test to assess significance, ensuring n ≥ 3 biological replicates .

Q. How can researchers validate the target specificity of this compound in complex biological systems?

Competitive binding assays : Use radiolabeled probes (e.g., [³H]-ligands) to measure displacement in target vs. non-target tissues .

Knockout/knockdown models : Compare activity in wild-type vs. CRISPR/Cas9-edited cells lacking the putative target .

Off-target profiling : Screen against panels of related enzymes/receptors (e.g., Eurofins Panlabs® panel) to identify selectivity .

Methodological Best Practices

Q. What are the key considerations for designing in vivo studies with this compound?

- Pharmacokinetics : Assess oral bioavailability and half-life via LC-MS/MS quantification in plasma .

- Dosing regimen : Optimize based on allometric scaling from in vitro IC₅₀ values .

- Toxicity screening : Conduct acute toxicity studies in rodents (e.g., OECD Guideline 423) before chronic exposure trials .

Q. How should researchers address stability issues of this compound in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.